molecular formula C4H2ClNOS B008441 4-Chlorothiazole-5-carboxaldehyde CAS No. 104146-17-0

4-Chlorothiazole-5-carboxaldehyde

Cat. No. B008441
M. Wt: 147.58 g/mol
InChI Key: GJTWEAFBOIYNLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorothiazole-5-carboxaldehyde derivatives has been the subject of research due to their significance as precursors for biologically active compounds. A novel and efficient method for the synthesis of these derivatives has been developed, demonstrating flexibility for large-scale use and the preparation of analogs (Davood, Alipour, & Shafiee, 2008). Additionally, compounds with similar structural features, such as 4,5-dichloroisothiazole-3-carboxylic acid amides and esters, have been synthesized, showcasing the compound's versatility in chemical reactions (Nechai, Dikusar, Potkin, & Kaberdin, 2004).

Molecular Structure Analysis

The structural analysis of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been conducted using various spectroscopic techniques and X-ray diffraction, providing insights into the molecular and crystal structure, bond lengths, bond angles, and electronic properties (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

Chemical Reactions and Properties

The chemical reactivity and synthesis potential of 4-Chlorothiazole-5-carboxaldehyde derivatives in heterocyclic synthesis have been extensively explored. These compounds serve as key intermediates for novel heterocyclic systems, demonstrating their importance in synthetic chemistry (Gouda, Abu‐Hashem, Saad, & Elattar, 2016).

Physical Properties Analysis

Although specific studies directly analyzing the physical properties of 4-Chlorothiazole-5-carboxaldehyde were not identified, related research on similar compounds provides valuable context. Investigations into the crystal and molecular structure, vibrational spectra, and NBO analysis of compounds with chloro and thiazole components offer insights into their stability, electronic, and photophysical properties, contributing to our understanding of 4-Chlorothiazole-5-carboxaldehyde's physical characteristics (Mary, Jojo, Panicker, Alsenoy, Ataei, & Yildiz, 2014).

Chemical Properties Analysis

The chemical properties of 4-Chlorothiazole-5-carboxaldehyde and its derivatives have been explored through their synthesis and application in creating various heterocyclic compounds. The versatility of these compounds in reactions, including their ability to serve as synthons in multicomponent reactions, highlights their chemical reactivity and potential utility in the development of pharmacologically active compounds (Childers, Haidle, Machacek, Rogers, & Romeo, 2013).

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : 5-Chloropyrazole-4-carboxaldehydes, closely related to 4-Chlorothiazole-5-carboxaldehyde, are important intermediates in synthesizing various heterocyclic systems, which are synthetically useful and novel (Gouda, Abu‐Hashem, Saad, & Elattar, 2016).

  • Efficient Synthesis Methods : An improved synthesis method for 3-substituted 4-chlorothiazole-5-carbaldehydes offers higher yields, demonstrating its efficiency and convenience for synthesizing secondary amines (Debski, Hanefeld, & Schlitzer, 1997).

  • Facile Synthesis of Thiazole Derivatives : A convenient method using 4-chloro-2,3-dihydrothiazole-5-carboxaldehyde in ethanol solution at reflux facilitates the synthesis of new thiazole derivatives (Rady, 2008).

  • Catalysis and Organic Synthesis Applications : The formation of new heterocyclic ring systems like Thiazolo[4,5′,4,5]thieno[3,2-d]pyrimidine indicates potential applications in organic synthesis and catalysis (Athmani & Iddon, 1992).

  • Antimicrobial Activity : Certain derivatives, such as those synthesized in the study by El-Emam et al. (2012), exhibit potent broad-spectrum antimicrobial activity, which is crucial for developing new pharmaceuticals (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).

  • Synthesis of Pyrimidines and Other Derivatives : The compound is also used in the synthesis of various pyrimidine and thiazole derivatives, contributing to the development of new chemical entities with potential biological activities (Morrill, Babu, Almstead, & Moon, 2013).

Safety And Hazards

4-Chlorothiazole-5-carboxaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4-3(1-7)8-2-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTWEAFBOIYNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561049
Record name 4-Chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiazole-5-carboxaldehyde

CAS RN

104146-17-0
Record name 4-Chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,3-thiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S ATHMANI - 1993 - elibrary.ru
… Reaction of 4-chlorothiazole-5-carboxaldehyde (10) with ethyl 2-mercaptoacetate or 2-mercaptoacetamide in the presence of sodium ethoxide gave thienothiazoles (22) and (23), …
Number of citations: 0 elibrary.ru
S Paladhi, J Das, M Samanta… - Advanced Synthesis & …, 2014 - Wiley Online Library
… A decrease in enantioselectivity (71% ee) was observed when employing 4-chlorothiazole-5-carboxaldehyde (5e), although the reactivity (91% yield) was high (entry 5). The product 7e …
Number of citations: 13 onlinelibrary.wiley.com
J Parrick, K MEHTA - … in Heterocyclic Chemistry: A Critical Review …, 2013 - books.google.com
… Reaction of 4chlorothiazole-5-carboxaldehyde with ethyl 2-mercaptoacetate produces thienoſ2, 3d] thiazole derivatives< 92T7689, 92JCS (P1) 973>. When the mercaptoacetate …
Number of citations: 1 books.google.com

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